molecular formula C11H9Br2N3 B8681918 N-(3,5-dibromophenyl)-4-methylpyrimidin-2-amine

N-(3,5-dibromophenyl)-4-methylpyrimidin-2-amine

Cat. No. B8681918
M. Wt: 343.02 g/mol
InChI Key: DPXYBXPLLUCTRQ-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

A solution of 3,5-dibromoaniline (2.93 g, 11.67 mmol), 2-chloro-4-methylpyrimidine (1.5 g, 11.67 mmol), and acetic acid (0.701 mL, 12.25 mmol) in 1,4-dioxane (23.5 mL) was sealed in a pressure vessel under an argon atmosphere and heated at 120° C. for 17 hours. After being cooled to room temperature, the reaction mixture was partitioned between ethyl acetate (100 mL) and saturated aqueous sodium bicarbonate solution (40 mL). The layers were separated, and the organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated. Silica gel flash chromatography (10% to 30% ethyl acetate/hexanes) afforded N-(3,5-dibromophenyl)-4-methylpyrimidin-2-amine (3.6 g, 9.97 mmol, 85% yield, 95% purity) as a light yellow solid. MS ESI: [M+H]+ m/z 343.8.
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.701 mL
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([Br:9])[CH:8]=1)[NH2:5].Cl[C:11]1[N:16]=[C:15]([CH3:17])[CH:14]=[CH:13][N:12]=1.C(O)(=O)C>O1CCOCC1>[Br:1][C:2]1[CH:3]=[C:4]([NH:5][C:11]2[N:16]=[C:15]([CH3:17])[CH:14]=[CH:13][N:12]=2)[CH:6]=[C:7]([Br:9])[CH:8]=1

Inputs

Step One
Name
Quantity
2.93 g
Type
reactant
Smiles
BrC=1C=C(N)C=C(C1)Br
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)C
Name
Quantity
0.701 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
23.5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between ethyl acetate (100 mL) and saturated aqueous sodium bicarbonate solution (40 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)Br)NC1=NC=CC(=N1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.97 mmol
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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